REACTION_CXSMILES
|
ClC1C=CC(P(=O)(O)O)=CC=1.C(Cl)(Cl)=O.[Cl:16][C:17]1[CH:22]=[CH:21][C:20]([P:23]([Cl:26])([Cl:25])=[O:24])=[CH:19][CH:18]=1>>[Cl:16][C:17]1[CH:18]=[CH:19][C:20]([P:23]([Cl:26])([Cl:25])=[O:24])=[CH:21][CH:22]=1 |f:1.2|
|
Name
|
|
Quantity
|
67 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)P(O)(O)=O
|
Name
|
p-chlorophenylphosphonic acid dichloride phosgene
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C(=O)(Cl)Cl.ClC1=CC=C(C=C1)P(=O)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was introduced at a temperature of from 180°-190°C for 20 hours
|
Duration
|
20 h
|
Type
|
CUSTOM
|
Details
|
to remove excess phosgene the mixture
|
Type
|
DISTILLATION
|
Details
|
was distilled under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)P(=O)(Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 66 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 472.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |